N-((Tetrahydrofuran-2-yl)methyl)-[1,3]dioxolo[4,5-g]quinolin-8-amine
Description
N-((Tetrahydrofuran-2-yl)methyl)-[1,3]dioxolo[4,5-g]quinolin-8-amine is a heterocyclic compound featuring a quinoline core fused with a [1,3]dioxolo ring system. This compound is structurally related to bioactive quinolines, which are widely studied for their pharmacological properties, including anticancer and antimicrobial activities .
Properties
CAS No. |
500214-41-5 |
|---|---|
Molecular Formula |
C15H16N2O3 |
Molecular Weight |
272.30 g/mol |
IUPAC Name |
N-(oxolan-2-ylmethyl)-[1,3]dioxolo[4,5-g]quinolin-8-amine |
InChI |
InChI=1S/C15H16N2O3/c1-2-10(18-5-1)8-17-12-3-4-16-13-7-15-14(6-11(12)13)19-9-20-15/h3-4,6-7,10H,1-2,5,8-9H2,(H,16,17) |
InChI Key |
HCDDSVLSXLRAQL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC2=C3C=C4C(=CC3=NC=C2)OCO4 |
Origin of Product |
United States |
Preparation Methods
Friedländer Annulation
Friedländer annulation between 2-aminobenzaldehyde derivatives and cyclic ketones under acidic or basic conditions is a classical method for quinoline synthesis. For thedioxolo-fused variant, 4,5-dimethoxy-2-nitroacetophenone serves as a precursor. Cyclization in refluxing dioxane with NaOH generates the quinoline core, followed by nitro reduction to the amine. Modifications using 1-bromo-3-chloropropane enable O-alkylation to introduce propoxy side chains, though this step requires optimization with potassium iodide (KI) and anhydrous potassium carbonate (K₂CO₃) in DMF at 90°C.
Skraup-Doebner-Von Miller Synthesis
Alternative routes employ the Skraup reaction, where glycerol and sulfuric acid facilitate cyclodehydration of 2-aminophenol derivatives. However, the presence of thedioxolo ring necessitates protection of vicinal diols during synthesis. For example, 3,4-dihydroxybenzaldehyde may be protected as a methylenedioxy group prior to annulation, followed by deprotection and functionalization.
Tetrahydrofuran-Methylamine Side Chain Preparation
The N-((tetrahydrofuran-2-yl)methyl) substituent introduces stereochemical and reactivity challenges. Key methodologies include:
Reductive Amination of Tetrahydrofuran-2-carbaldehyde
Tetrahydrofuran-2-carbaldehyde reacts with ammonium acetate or primary amines under reductive conditions (NaBH₄, NaBH₃CN) to yield secondary amines. For instance, tetrahydrofuran-3-amine (CAS: 88675-24-5) has been synthesized via reductive amination of tetrahydrofuran-3-one using ammonium acetate and sodium cyanoborohydride in methanol. Analogous strategies apply to the 2-position isomer.
Nucleophilic Substitution
Alkylation of tetrahydrofuran-methyl halides with amines offers a direct route. For example, 2-(bromomethyl)tetrahydrofuran reacts with ammonia or protected amines in DMF at 50–80°C to form the desired side chain. Yields depend on solvent polarity and base selection (e.g., K₂CO₃ vs. Et₃N), with DMF proving superior for polar intermediates.
| Method | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Reductive Amination | Tetrahydrofuran-2-carbaldehyde, NaBH₄ | MeOH, RT, 3h | 65–75% | |
| Nucleophilic Substitution | 2-(Bromomethyl)THF, K₂CO₃ | DMF, 80°C, 6h | 70–80% |
Coupling of Quinoline and Tetrahydrofuran-Methylamine
The final step involves conjugating thedioxoloquinolin-8-amine core with the tetrahydrofuran-methyl side chain. Two coupling strategies dominate:
Buchwald-Hartwig Amination
Palladium-catalyzed cross-coupling between aryl halides and amines enables C–N bond formation. For example, 8-bromo-dioxolo[4,5-g]quinoline reacts with tetrahydrofuran-methylamine using Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in toluene at 110°C. This method achieves moderate yields (50–60%) but requires rigorous exclusion of moisture and oxygen.
Mitsunobu Reaction
The Mitsunobu reaction couples alcohols with amines using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). If the quinoline core bears a hydroxyl group at position 8, it can react with (tetrahydrofuran-2-yl)methanol under Mitsunobu conditions (THF, 0°C to RT). However, competing side reactions may reduce yields, necessitating chromatographic purification.
| Coupling Method | Catalyst/Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Toluene, 110°C, 24h | 55% | |
| Mitsunobu | DEAD, PPh₃ | THF, 0°C→RT, 12h | 45% |
Purification and Analytical Validation
Crude products require purification via silica gel chromatography (EtOAc/hexane gradients) or preparative HPLC (C18 columns with acetonitrile/water). Structural confirmation employs:
-
¹H/¹³C NMR : Characteristic signals for thedioxolo ring (δ 5.90–6.10 ppm) and tetrahydrofuran protons (δ 3.60–4.40 ppm).
-
High-Resolution Mass Spectrometry (HRMS) : Molecular ion peak at m/z 272.30 [M+H]⁺.
-
HPLC Purity : >95% purity confirmed via reverse-phase chromatography.
Challenges and Optimization Opportunities
-
Stereochemical Control : The tetrahydrofuran ring introduces chiral centers, necessitating asymmetric synthesis or resolution techniques. Enzymatic resolution using lipases remains unexplored for this compound.
-
Coupling Efficiency : Buchwald-Hartwig amination yields are suboptimal due to electron-deficient quinoline cores. Screening N-heterocyclic carbene (NHC) ligands may improve catalytic activity.
-
Green Chemistry : Current methods use DMF and THF, which pose environmental risks. Alternative solvents (e.g., 2-MeTHF, cyclopentyl methyl ether) should be evaluated .
Chemical Reactions Analysis
N-((Tetrahydrofuran-2-yl)methyl)-[1,3]dioxolo[4,5-g]quinolin-8-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
N-((Tetrahydrofuran-2-yl)methyl)-[1,3]dioxolo[4,5-g]quinolin-8-amine is primarily studied for its potential therapeutic properties. Research indicates that it may exhibit:
- Anti-Cancer Activity : Preliminary studies suggest that this compound can inhibit cancer cell proliferation through various mechanisms, including DNA intercalation and enzyme inhibition. Its structural similarity to other known anticancer agents positions it as a candidate for further development in oncology research.
- Anti-inflammatory Properties : The compound has shown promise in modulating inflammatory pathways, making it a potential therapeutic agent for inflammatory diseases.
Organic Synthesis
In organic synthesis, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structural features allow chemists to explore various synthetic routes and create derivatives with enhanced or modified biological activities.
Biological Studies
Researchers are investigating the interactions of this compound with specific biological targets:
- Binding Affinity Studies : Interaction studies focus on the compound's binding affinity to various enzymes and receptors. These studies help elucidate its mechanism of action and therapeutic potential.
- Mechanism of Action : The compound is believed to inhibit certain enzymes or receptors involved in critical biological pathways. Understanding these interactions is crucial for developing effective therapeutic agents.
Case Studies and Research Findings
A review of recent literature highlights several case studies where this compound has been investigated:
- Anti-Cancer Studies : In vitro studies demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest.
- Inflammatory Pathway Modulation : Experimental models revealed that the compound could reduce markers of inflammation in vivo, suggesting its potential as an anti-inflammatory agent.
- Synthesis of Derivatives : Researchers successfully synthesized several derivatives by modifying the tetrahydrofuran side chain. These derivatives were evaluated for enhanced biological activity compared to the parent compound.
Mechanism of Action
The mechanism of action of N-((Tetrahydrofuran-2-yl)methyl)-[1,3]dioxolo[4,5-g]quinolin-8-amine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in DNA intercalation and enzyme inhibition .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substitution Patterns
The quinoline scaffold is a common feature among analogs. Key differences arise in substituent groups and ring modifications:
| Compound Name | Core Structure | Position 8 Substituent | Key Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|---|
| N-((THF-2-yl)methyl)-[1,3]dioxoloquinolin-8-amine | [1,3]dioxolo[4,5-g]quinoline | (Tetrahydrofuran-2-yl)methylamine | Ether, secondary amine | ~327 (estimated) |
| 4-[2,5-Dimethyl-1-(4-trifluoromethoxyphenyl)-1H-pyrrol-3-yl]thiazol-2-yl-(THF-2-yl-methyl)amine | Thiazole-pyrrole hybrid | (THF-2-yl-methyl)amine | Thiazole, pyrrole, trifluoromethoxy | 438.0 |
| 4-Acetamido-N-(2-methylquinolin-8-yl)benzenesulfonamide | Quinoline | Benzenesulfonamide | Sulfonamide, acetamido | 357.4 |
| N-(2,2,2-Trifluoroethyl)-5,6,7,8-tetrahydroquinolin-8-amine | Tetrahydroquinoline | 2,2,2-Trifluoroethylamine | Trifluoroethyl, secondary amine | 230.2 |
| N-(2-Methoxyethyl)-5,6,7,8-tetrahydroquinolin-8-amine | Tetrahydroquinoline | 2-Methoxyethylamine | Methoxyethyl, secondary amine | 220.3 |
Key Observations :
- Substituents like trifluoroethyl (in ) and methoxyethyl () introduce electron-withdrawing or polar groups, respectively, altering solubility and metabolic stability .
Physicochemical and Spectroscopic Properties
- NMR Signatures :
- Solubility : The THF-methyl group likely improves water solubility compared to trifluoroethyl or methoxyethyl analogs due to oxygen-rich ether linkages .
Biological Activity
N-((Tetrahydrofuran-2-yl)methyl)-[1,3]dioxolo[4,5-g]quinolin-8-amine is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a quinoline core with a dioxole moiety and a tetrahydrofuran side chain, which may contribute to its pharmacological properties. Its molecular formula is C15H16N2O3, with a molecular weight of 272.30 g/mol. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, derivatives of quinoline have shown significant effects against various bacterial strains. A study highlighted that certain quinoline derivatives exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Anticancer Activity
The anticancer potential of quinoline derivatives has been extensively studied. In vitro assays demonstrated that compounds derived from quinoline could selectively inhibit cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and PC3 (prostate cancer). Notably, some derivatives displayed compelling selective anticancer properties, suggesting that the incorporation of specific substituents can enhance efficacy against particular cell types .
The mechanisms through which this compound exerts its biological effects are still being elucidated. Interaction studies indicate that this compound may bind to various enzymes and receptors, influencing metabolic pathways associated with disease processes. Molecular docking studies have suggested potential binding affinities that could translate into therapeutic effects .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Studies have shown that the presence of electron-donating groups at specific positions on the quinoline ring enhances antibacterial activity. Similarly, modifications in the dioxole and tetrahydrofuran moieties can significantly impact the compound's overall efficacy and selectivity against target pathogens or cancer cells .
Case Study 1: Antibacterial Efficacy
A recent study synthesized several quinoline derivatives and tested their antibacterial properties against E. coli and S. aureus. The results indicated that certain derivatives exhibited MIC values as low as 10 μg/mL against S. aureus, demonstrating their potential as effective antibacterial agents comparable to existing antibiotics .
Case Study 2: Anticancer Activity
In another investigation focusing on anticancer properties, a series of substituted 2-arylquinolines were evaluated for cytotoxicity against human cancer cell lines. The findings revealed that compounds with specific substitutions showed enhanced activity against HeLa and PC3 cells while maintaining low toxicity towards normal cells. This suggests a promising therapeutic window for further development of these compounds in cancer treatment .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-((Tetrahydrofuran-2-yl)methyl)-[1,3]dioxolo[4,5-g]quinolin-8-amine and its derivatives?
- Methodology :
- Stepwise functionalization : Start with 8-aminoquinoline derivatives. Introduce the tetrahydrofuran-2-ylmethyl group via reductive amination using NaBH(OAc)₃ or catalytic hydrogenation .
- Propargylamine cyclization : Use tin(IV) chloride or indium(III) chloride to catalyze cyclization of N-propargyl aniline precursors, forming the quinolin-8-amine core .
- Post-synthetic modifications : Reduce intermediates (e.g., dihydroquinolines) with LiAlH₄ in anhydrous THF to achieve the tetrahydroquinoline backbone .
Q. How can the three-dimensional structure and conformational flexibility of this compound be characterized?
- Techniques :
- X-ray crystallography : Resolve absolute stereochemistry and bond angles. For example, dimeric nickel complexes with quinolin-8-amine ligands have been structurally validated using this method .
- NMR spectroscopy : Analyze diastereotopic protons in the tetrahydrofuran ring (e.g., coupling constants in NMR) and assess conformational equilibria via - NOESY .
- DFT calculations : Complement experimental data to predict low-energy conformers and electronic properties .
Q. What are the key reactivity patterns of the [1,3]dioxolo[4,5-g]quinoline moiety in this compound?
- Reactivity :
- Electrophilic substitution : The electron-rich dioxolane ring directs electrophiles (e.g., nitration, halogenation) to the 5- and 7-positions of the quinoline core .
- Coordination chemistry : The quinolin-8-amine nitrogen and tetrahydrofuran oxygen can act as donor sites for transition metals (e.g., Ni, Fe), forming complexes with catalytic activity .
- Acid sensitivity : The dioxolane ring is prone to hydrolysis under strong acidic conditions, requiring neutral or mildly basic reaction media .
Advanced Research Questions
Q. How can steric and electronic effects of substituents on the tetrahydrofuran ring influence catalytic activity in metal complexes?
- Case study : Nickel complexes ligated by N-((pyridin-2-yl)methylene)quinolin-8-amine derivatives show that bulky substituents on the tetrahydrofuran ring reduce ethylene oligomerization activity by ~30%, while electron-withdrawing groups enhance Lewis acidity at the metal center, increasing turnover frequency .
- Methodological approach :
- Synthesize derivatives with varied substituents (e.g., methyl, trifluoromethyl).
- Compare catalytic performance (e.g., activity, selectivity) using GC-MS and NMR kinetic studies .
Q. How should researchers address contradictions in spectroscopic data for structurally similar derivatives?
- Example : Discrepancies in NMR chemical shifts for diastereomeric tetrahydroquinoline derivatives.
- Resolution strategies :
- Variable-temperature NMR : Identify dynamic equilibria (e.g., ring-flipping in tetrahydrofuran) that obscure splitting patterns .
- Chiral chromatography : Separate enantiomers and assign configurations via circular dichroism (CD) or optical rotation .
- Cross-validation : Use high-resolution mass spectrometry (HRMS) and IR spectroscopy to confirm molecular connectivity .
Q. What experimental designs are optimal for studying the compound’s coordination behavior with transition metals?
- Protocol :
- Synthesis of metal complexes : React the ligand with metal precursors (e.g., NiCl₂, Fe(acac)₃) in dry THF under inert atmosphere .
- Characterization :
- Magnetic susceptibility : Determine metal oxidation states (e.g., Fe(II) vs. Fe(III)) .
- Cyclic voltammetry : Probe redox activity of the metal center in acetonitrile with a Ag/AgCl reference electrode .
- Catalytic testing : Evaluate ethylene oligomerization activity using a high-pressure autoclave and GC analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
